molecular formula C15H21O6Ru B7947084 Ruthenium(III) acetylacetonate

Ruthenium(III) acetylacetonate

Cat. No.: B7947084
M. Wt: 398.4 g/mol
InChI Key: RTZYCRSRNSTRGC-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium(III) acetylacetonate, with the chemical formula Ru(O₂C₅H₇)₃ and CAS number 14284-93-6, is a dark red, solid coordination complex . It is characterized by an octahedral geometry where the central ruthenium atom is surrounded by three acetylacetonate ligands . This compound is insoluble in water but exhibits good solubility in most organic solvents, making it a versatile precursor for various research applications . A key application of Ru(acac)₃ is as a catalyst precursor in hydrogen generation reactions. It demonstrates significant catalytic activity in the hydrolysis of sodium borohydride, a critical reaction for clean hydrogen production . Furthermore, it serves as a valuable ruthenium source in the synthesis of sophisticated catalyst systems. For instance, it can be incorporated into solid solutions for enhanced ethanol steam reforming to produce hydrogen or used to create atomically dispersed ruthenium on carbon-based supports for efficient ammonia decomposition . In these processes, the compound facilitates the formation of highly active, often nano-sized ruthenium species that are crucial for reaction efficiency and stability . Beyond its catalytic roles, Ru(acac)₃ is also a foundational material for synthesizing other organoruthenium complexes. Through reduction processes, it can be transformed into reactive intermediates like Ru(acac)₂(alkene)₂, which are of great interest in organometallic chemistry and catalysis development . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;ruthenium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZYCRSRNSTRGC-LNTINUHCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904287
Record name Ruthenium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Ruthenium(III) acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14284-93-6
Record name Ruthenium acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Synthesis with Formic Acid or Hydrazine

The addition of reducing agents (e.g., formic acid, oxalic acid, sodium formate, or hydrazine hydrate) facilitates the conversion of Ru(III) intermediates to the final complex:

RuCl3+3Hacac+Reducing AgentRu(acac)3+Byproducts\text{RuCl}3 + 3\text{Hacac} + \text{Reducing Agent} \rightarrow \text{Ru(acac)}3 + \text{Byproducts}

Optimized Conditions:

  • Temperature: 60–80°C (lower than traditional methods).

  • Reaction Time: 1–4 hours.

  • Yield: >90%.

Advantages:

  • Reduced energy input and shorter reaction times.

  • Minimal byproduct formation, simplifying purification.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis, though explicit data on Ru(acac)₃ remains limited. Analogous methods for metal acetylacetonates suggest potential applicability, offering eco-friendly advantages.

Specialized Preparations for Catalytic Applications

Ru(acac)₃ is often synthesized in situ for homogeneous catalysis. A notable example is its use in sodium borohydride hydrolysis for hydrogen generation.

THF/Water-Mediated Synthesis

For catalytic studies, Ru(acac)₃ is prepared by dissolving 0.03 mmol (12 mg) in a tetrahydrofuran (THF)/water mixture (1:1 v/v):

Procedure:

  • Dissolve Ru(acac)₃ in 5 mL THF.

  • Add 5 mL deionized water under vigorous stirring.

  • Filter to remove undissolved particulates.

Outcome:

  • Stable dark red solution suitable for catalytic reactions.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Traditional (1914) Reflux, 6–12 hours60–70%Simple, widely applicableModerate yield, long reaction time
Reductive (Patent) 60–80°C, 1–4 hours>90%High yield, energy-efficientRequires reducing agents
THF/Water (Catalytic) Ambient temperature, 30 minutesN/ATailored for homogeneous catalysisLimited to specific applications

Mechanistic Insights and Byproduct Management

The traditional method generates HCl as a byproduct, necessitating neutralization with KHCO₃. In reductive routes, formic acid or hydrazine reduces Ru(III) to Ru(II), which subsequently reacts with acetylacetone. Side reactions, such as ligand disproportionation, are mitigated by controlled stoichiometry.

Purification Techniques:

  • Recrystallization: Ethanol/acetone mixtures yield high-purity crystals.

  • Column Chromatography: Sephadex LH-20 is used for lab-scale purification.

Industrial-Scale Production Considerations

While lab methods emphasize precision, industrial synthesis prioritizes cost and scalability. Patent CN107382688B highlights batch processes with:

  • Substrate Ratio: 1:3–1:5 molar ratio of RuCl₃ to Hacac.

  • Catalyst Recovery: Ruthenium recycling via ion exchange reduces material costs .

Chemical Reactions Analysis

Ruthenium(III) acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Scientific Research Applications

Catalysis

Overview : Ruthenium(III) acetylacetonate is widely used as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions enhances reaction rates and selectivity.

Key Applications :

  • Organic Synthesis : It is employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, Ru(acac)₃ has been used to catalyze the tetrahydropyranylation of alcohols and phenols without solvents, demonstrating its efficiency in organic transformations .
  • Cyclic Voltammetry : The compound serves as an electroactive probe in electrochemical studies, allowing for the investigation of charge trapping in conducting polymers .

Material Science

Overview : In material science, Ru(acac)₃ is utilized for the development of advanced materials, particularly thin films and coatings.

Key Applications :

  • Thin Film Deposition : It is commonly used as a precursor for depositing ruthenium films via chemical vapor deposition (CVD), which is essential for creating high-performance materials in electronics .
  • Coatings : The compound enhances the properties of coatings used in various applications, including electronics and optics.

Photovoltaics

Overview : this compound plays a significant role in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs).

Key Applications :

  • Dye Sensitization : It improves light absorption and energy conversion efficiency in DSSCs, contributing to the development of sustainable energy solutions .
  • Charge Transport Studies : Research has demonstrated its effectiveness in enhancing charge transport properties within solar cell architectures .

Biomedical Applications

Overview : The compound is being explored for its potential use in biomedical fields, particularly in drug delivery and cancer therapy.

Key Applications :

  • Drug Delivery Systems : this compound is investigated for targeted drug delivery mechanisms that can minimize side effects compared to traditional therapies .
  • Anticancer Properties : Studies suggest its potential as an anticancer agent due to its ability to interact with biological molecules selectively .

Analytical Chemistry

Overview : In analytical chemistry, Ru(acac)₃ serves as a reagent that enhances detection limits and improves measurement accuracy.

Key Applications :

  • Spectroscopy and Chromatography : The compound is utilized in various analytical techniques to facilitate improved detection limits and accuracy when analyzing complex samples .
  • Electrochemical Sensors : It has been employed as an electrolyte in redox flow batteries to enhance voltage efficiency, showcasing its utility beyond traditional analytical applications .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
CatalysisOrganic synthesis (e.g., tetrahydropyranylation)Enhanced reaction rates and selectivity
Material ScienceThin film depositionHigh-performance electronic materials
PhotovoltaicsDye-sensitized solar cellsImproved light absorption
BiomedicalDrug delivery systemsTargeted therapy with minimized side effects
Analytical ChemistryReagent in spectroscopy and chromatographyImproved detection limits

Case Studies

  • Catalytic Efficiency Study :
    A study highlighted the use of Ru(acac)₃ as a catalyst for solvent-free reactions, demonstrating significant improvements in yield compared to traditional methods .
  • Photovoltaic Performance Enhancement :
    Research on dye-sensitized solar cells showed that incorporating Ru(acac)₃ increased energy conversion efficiency by optimizing charge transfer processes within the cell architecture .
  • Biomedical Research on Anticancer Activity :
    Investigations into the anticancer properties of Ru(acac)₃ revealed its potential to selectively target cancer cells while sparing healthy tissues, indicating promise for future therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Metal Acetylacetonates

Metal acetylacetonates share similar ligand frameworks but differ in central metal ions, leading to variations in redox behavior, stability, and catalytic activity.

Property Ru(acac)₃ Rh(acac)₃ Ir(acac)₃ Fe(acac)₃
Oxidation State +3 +3 +3 +3
Thermal Stability Decomposes at ~250°C Higher stability Moderate stability Lower stability
Catalytic Applications DMAB dehydrogenation Hydroformylation Oxidation reactions Polymerization
Redox Activity Forms Ru(II) species Less redox-active Stable in +3 state Prone to oxidation

Ru(acac)₃ outperforms Fe(acac)₃ and Rh(acac)₃ in hydrogen generation due to its ability to form stable Ru(II) intermediates during DMAB dehydrogenation, achieving 1,700 turnovers over 100 hours . In contrast, Ir(acac)₃ is less effective in reductive environments due to its inertness .

Comparison with Other Ruthenium Precursors

Ru(acac)₃ is often compared to chloride- or oxide-based Ru precursors in catalyst synthesis:

Precursor Ru(acac)₃ RuCl₃ RuO₂
Ligand/Solubility Acac ligands; soluble in organics Chloride ligands; water-soluble Insoluble oxide
Catalyst Morphology Uniform Ru nanoparticles Agglomerated particles Requires high reduction temps
Application Example Ru/ZrO₂ for hydroesterification Ru/Al₂O₃ for GGGE oxidation Limited use in alloy synthesis
Performance Higher activity due to strong Ru-support interaction Lower activity due to Cl⁻ residues Poor dispersion

In hydroesterification of styrene, Ru/ZrO₂ catalysts derived from Ru(acac)₃ exhibit superior activity (98% conversion) compared to RuCl₃-derived catalysts (72%) due to enhanced metal-support interaction and reduced chloride poisoning .

Comparison with Transition Metal Catalysts in DMAB Dehydrogenation

Ru(acac)₃ competes with Rh, Pd, and Ir complexes in hydrogen generation from DMAB:

Catalyst TOF (h⁻¹) Turnovers Activation Energy (kJ/mol) Induction Time
Ru(acac)₃ (pre-catalyst) 17 1,700 85 ± 2 Temperature-dependent
[Rh(1,5-cod)(µ-Cl)]₂ 12 1,200 92 ± 3 Shorter
Colloidal Rh/[Oct₄N]Cl 20 1,500 78 ± 2 None
Pd(0)/MOF 8 800 105 ± 4 Prolonged

Ru(acac)₃-derived catalysts exhibit a balance of high turnover numbers and moderate activation energy. The induction period (10–30 minutes at 60°C) corresponds to the reduction of Ru(III) to active Ru(II) species, whereas Rh catalysts operate without induction but deactivate faster .

Thermodynamic and Kinetic Advantages

  • Activation Parameters : Ru(acac)₃ shows favorable ΔH‡ = 82 ± 2 kJ·mol⁻¹ and ΔS‡ = −85 ± 5 J·mol⁻¹·K⁻¹, indicating a less entropically hindered transition state compared to Ir analogs .
  • Thermolysis : Ru(acac)₃ decomposes at lower temperatures (~250°C) than RuCl₃ (>400°C), enabling energy-efficient catalyst synthesis .

Biological Activity

Ruthenium(III) acetylacetonate, a coordination compound of ruthenium with acetylacetone (acac), has garnered significant attention in the field of bioinorganic chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the formula Ru acac 3\text{Ru acac }_3, where acac is the bidentate ligand acetylacetone. The geometry around the ruthenium center is octahedral, allowing for various coordination modes that can influence its biological activity.

Recent studies have shown that ruthenium(III) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

  • Cell Cycle Arrest : this compound can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : It elevates intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.
  • DNA Damage : The compound has been shown to cause DNA damage, which is critical in triggering apoptotic pathways.
  • Mitochondrial Dysfunction : Changes in mitochondrial membrane potential (MMP) have been observed, indicating its role in inducing apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
CytotoxicityEffective against various cancer cell lines, including cisplatin-resistant lines.
Cell Cycle ArrestInduces G0/G1 phase arrest in cancer cells.
ROS GenerationElevates intracellular reactive oxygen species levels.
DNA DamageCauses DNA strand breaks and damage.
Mitochondrial DysfunctionAlters mitochondrial membrane potential leading to apoptosis.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound complexes exhibited high cytotoxicity against NCI-H460 lung cancer cells. The mechanism involved caspase-mediated apoptosis and was confirmed through assays measuring cell viability and apoptosis markers .
  • In Vivo Studies : In xenograft mouse models, treatment with a ruthenium(III) complex resulted in significant tumor growth inhibition without noticeable toxicity or body weight loss in the subjects . This suggests a favorable therapeutic index compared to traditional platinum-based chemotherapeutics.
  • Comparative Studies : Ruthenium complexes have been compared with platinum drugs like cisplatin. The unique binding properties and lower toxicity profile of ruthenium compounds make them promising alternatives for cancer treatment .

Research Findings

Research indicates that the biological activity of this compound is not only limited to cancer treatment but also extends to other areas such as catalysis and antimicrobial activity:

  • Catalytic Properties : this compound has been utilized as a catalyst in organic reactions, showcasing its versatility beyond biological applications .
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is required to fully elucidate these effects.

Q & A

Q. What are the key physicochemical properties of Ruthenium(III) acetylacetonate (Ru(acac)₃) that influence its solubility and stability in experimental setups?

Ru(acac)₃ is soluble in organic solvents like acetone, chloroform, and benzene but insoluble in water due to its hydrophobic acetylacetonate ligands . Its melting point is ~260°C (with decomposition), requiring careful handling during high-temperature reactions. Stability in air is moderate, but prolonged exposure to moisture may lead to ligand hydrolysis. For purification, recrystallization from ethanol or acetone is recommended, followed by vacuum drying to remove solvent residues .

Q. How can researchers verify the purity and structural integrity of Ru(acac)₃ before use in catalysis or synthesis?

Key methods include:

  • FT-IR spectroscopy : Confirming the presence of acetylacetonate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹ and C-H bending at ~1275 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assessing decomposition temperature (~260°C) and residual metal content .
  • Elemental analysis (EA) : Validating C, H, and Ru percentages against theoretical values (e.g., C: 45.2%, H: 5.3%, Ru: 25.3%) .

Advanced Research Questions

Q. What experimental parameters optimize the use of Ru(acac)₃ as a precursor for synthesizing Ru-based nanoparticles with controlled size and morphology?

  • Hydrothermal synthesis : Adjusting Ru(acac)₃ concentration (e.g., 6–28 wt% in Na₂EDTA solutions) and reaction time (24–48 hours at 200°C) to modulate nanoparticle size and crystallinity .
  • Solvothermal methods : Using surfactants like PVP (polyvinylpyrrolidone) to stabilize RuNi alloy nanosheets, achieving enhanced electrocatalytic activity for hydrogen evolution .
  • Ligand decomposition : Controlled thermolysis (200–220°C under inert gas) removes acetylacetonate ligands, yielding metallic Ru or RuO₂ phases on silica/alumina supports .

Q. How do stabilizing agents (e.g., polymers or natural cellulose) affect the catalytic activity of Ru(acac)₃-derived nanoparticles?

Stabilizers prevent aggregation and modify surface reactivity:

  • PVP or PS-co-MA : Enhance dispersion of Ru nanoparticles, increasing turnover numbers (e.g., 4900 for dimethylamine borane dehydrogenation) .
  • Cellulose : Acts as a green support, improving catalyst longevity and enabling heterogeneous catalysis (kinetics: first-order in Ru and substrate concentration) .
  • Contradiction : Pure Ru(acac)₃ shows lower activity compared to stabilized systems, highlighting the critical role of support interactions .

Q. What analytical techniques resolve contradictions in catalytic performance between Ru(acac)₃ and alternative precursors (e.g., RuCl₃)?

  • ICP-OES : Quantify residual chloride in RuCl₃-derived catalysts, which can poison active sites .
  • XRD and EDX : Compare crystallinity and alloy composition (e.g., RuNi nanosheets vs. bulk Ru) .
  • Kinetic studies : Monitor H₂ evolution rates in alkaline media to correlate precursor choice with catalytic efficiency (e.g., RuNi alloys outperform Pt/C) .

Q. How does ligand substitution during Ru(acac)₃ thermolysis influence the electronic properties of supported catalysts?

  • In-situ IR spectroscopy : Track ligand decomposition and surface hydroxyl interactions on alumina/silica at 200–220°C .
  • XPS analysis : Reveal shifts in Ru 3d binding energy, indicating electron transfer between Ru and support materials .
  • Catalytic testing : Compare CO₂ methanation activity between Ru@Al₂O₃ (ligand-free) and Ru(acac)₃-derived systems .

Methodological Guidance

Q. Designing a kinetic study for Ru(acac)₃-catalyzed reactions: What controls and data validation steps are essential?

  • Control experiments : Exclude thermal or solvent-driven pathways by running reactions without Ru(acac)₃.
  • Replicate sampling : Use GC-MS or NMR to track substrate conversion at fixed intervals (e.g., every 30 minutes).
  • Error analysis : Calculate standard deviations from triplicate runs to account for variability in nanoparticle synthesis .

Q. How to troubleshoot inconsistent results in Ru(acac)₃-based nanoparticle synthesis?

  • Parameter screening : Vary precursor concentration, reducing agents (e.g., formaldehyde), and reaction time .
  • Characterization cross-check : Combine TEM (morphology), XRD (crystallinity), and BET (surface area) to identify synthesis flaws .
  • Ligand interference : Pre-clean supports (e.g., silica calcination) to avoid ligand-support interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruthenium(III) acetylacetonate
Reactant of Route 2
Ruthenium(III) acetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.